Home > Products > Screening Compounds P89262 > 4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol
4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol - 771485-94-0

4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol

Catalog Number: EVT-2907428
CAS Number: 771485-94-0
Molecular Formula: C10H9FN2O
Molecular Weight: 192.193
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06747775

Compound Description: PF-06747775 (N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide) is a potent and irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, including those with the T790M gatekeeper mutation. [] This compound exhibits selectivity for the mutant forms of EGFR over the wild-type, making it a promising candidate for treating non-small-cell lung cancer (NSCLC). [] PF-06747775 is currently being evaluated in Phase I clinical trials for this indication. []

2-(1-(2-((3-(2-Hydroxyphenyl)-1H-pyrazol-1-yl)methyl)benzyl)-1H-pyrazol-3-yl)phenol (Compound I)

Compound Description: This compound serves as an ionophore in a highly selective all-solid-state electrochemical sensor designed for the quantification of Chromium(III) ions (Cr3+). [] The sensor, incorporating Compound I, exhibits near-Nernstian behavior with a slope of 20.1 ± 0.2 mV/decade of activity and operates within a concentration range of 1.2 × 10−7–1.0 × 10−1 M and a pH range of 3.8–4.5. [] Notably, the sensor demonstrates high selectivity for Cr3+ even in the presence of various interfering cations, highlighting the effectiveness of Compound I as an ionophore for Cr3+ detection. []

4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide ([11C]MG2-1812)

Compound Description: [11C]MG2-1812 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGlu2). [] This compound exhibits high subtype selectivity and favorable lipophilicity, making it suitable for development as a positron emission tomography (PET) ligand for imaging mGlu2 in the brain. [, ]

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 acts as a potent and selective inhibitor of the Akt (protein kinase B) pathway, specifically targeting Akt1 with greater selectivity over Akt2. [, ] This compound exhibits promising anti-cancer properties while demonstrating reduced cutaneous toxicity compared to earlier Akt inhibitors. [] Hu7691 has received approval for investigational new drug (IND) application from the National Medical Products Administration (NMPA), paving the way for further clinical development. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

Compound Description: AMG 337 acts as a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] This compound exhibits favorable preclinical pharmacokinetics, leading to significant inhibition of MET phosphorylation in animal models. [] These properties make AMG 337 a promising candidate for further development as an anti-cancer therapeutic. []

2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

Compound Description: PF-2545920 represents a novel, highly selective, and potent inhibitor of phosphodiesterase 10A (PDE10A). [] This compound exhibits favorable brain penetration and drug-like properties, making it suitable for clinical development as a treatment for schizophrenia. [] PF-2545920 represents the first reported clinical candidate targeting the PDE10A mechanism for this indication. []

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides (Compound 7d)

Compound Description: This series of compounds, specifically compound 7d, demonstrated significant antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines. [] Mechanistic studies revealed that compound 7d induces apoptosis, arrests cells in the G2/M phase, and inhibits tubulin polymerization. [] These findings suggest that compound 7d and its analogs hold potential as anti-cancer agents targeting tubulin polymerization. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Acrizanib is a potent and selective VEGFR-2 inhibitor developed for the topical ocular treatment of neovascular age-related macular degeneration. [] Its design focused on achieving efficacy through topical administration while minimizing systemic exposure. [] Acrizanib demonstrated efficacy in preclinical models of choroidal neovascularization (CNV) and exhibited an acceptable ocular pharmacokinetic profile in rabbits, making it a promising candidate for further development. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 is a highly selective, orally bioavailable, small-molecule inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2). [] This compound targets a key node in the RAS/RAF/MEK/ERK signaling cascade, offering a potential therapeutic strategy for cancers driven by this pathway. [] GDC-0994 is currently in early clinical development for cancer treatment. []

5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

Compound Description: AZD1480 is a potent and selective inhibitor of the Jak/Stat pathway, specifically targeting Jak2. [] This compound effectively inhibits signaling and proliferation in Jak2 V617F mutant cell lines, demonstrating potential as a therapeutic agent for myeloproliferative neoplasms (MPNs). [] AZD1480 displays excellent preclinical pharmacokinetics and is currently being investigated in Phase I clinical trials. []

Compound Description: NT-0249 is a potent and selective inhibitor of the NLRP3 inflammasome, demonstrating efficacy in preclinical models of inflammation, including a mouse model of cryopyrin-associated periodic syndrome (CAPS). [] The compound effectively reduces inflammatory biomarkers, including mature IL-1β levels, confirming target engagement in vivo. [] NT-0249's pharmacological profile suggests its potential as a therapeutic agent for NLRP3-driven inflammatory disorders. []

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol typically involves several steps:

  1. Starting Materials: The synthesis usually begins with 4-fluorophenol and 1-methyl-1H-pyrazole.
  2. Reagents and Conditions: The reaction is often conducted in the presence of a base such as potassium carbonate (K2_2CO3_3) and a solvent like dimethylformamide (DMF). The mixture is heated to promote the reaction.
  3. Reaction Mechanism: The nucleophilic aromatic substitution mechanism is likely involved, where the nucleophilic pyrazole attacks the electrophilic carbon of the fluorophenol.

This multi-step synthesis can be optimized for yield and purity through various purification techniques such as recrystallization or chromatography .

Molecular Structure Analysis

Data

Key data points include:

  • Molecular Weight: Approximately 192.2 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for substituted phenols.
Chemical Reactions Analysis

Reactions and Technical Details

4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol can undergo various chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form quinones using reagents like potassium permanganate (KMnO4_4).
  2. Reduction: The pyrazole ring can be reduced under specific conditions using sodium borohydride (NaBH4_4).
  3. Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution, allowing for further derivatization.

These reactions expand the utility of the compound in organic synthesis, enabling the formation of diverse derivatives .

Mechanism of Action

The mechanism of action for 4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol primarily involves its interaction with biological targets:

  • It may act as an enzyme inhibitor, particularly in pathways related to microbial growth, suggesting potential antimicrobial properties.
  • The binding affinity to specific receptors or enzymes modulates their activity, which is crucial in therapeutic applications.

Understanding these interactions at a molecular level aids in designing more effective derivatives for targeted biological activities .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Chemical Properties

Chemical properties include:

  • Reactivity towards nucleophiles due to the presence of the fluorine atom.
  • Stability under standard laboratory conditions but may undergo degradation when exposed to strong oxidizing agents.

These properties are significant for its handling and application in laboratory settings .

Applications

Scientific Uses

4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol has several notable applications in scientific research:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects, including antimicrobial and antifungal activities.
  2. Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  3. Agricultural Chemistry: Explored for use in developing agrochemicals due to its biological activity profile.

These applications highlight its versatility as a compound with significant implications across various fields of research .

Synthetic Methodologies and Optimization [4] [10]

Condensation Strategies for Pyrazole-Phenol Hybridization

The construction of the pyrazole-phenol scaffold relies on precise condensation methodologies. Two predominant approaches dominate the literature:

  • Knorr-type Cyclocondensation: This method involves reacting β-keto esters or 1,3-dicarbonyl compounds with monosubstituted hydrazines under acidic catalysis. For the target compound, methyl hydrazine reacts with a preformed 4-fluoro-2-(3-oxopropanoyl)phenol intermediate. Optimal yields (78-85%) are achieved using acetic acid catalysis in ethanol at 60-70°C with residence times of 4-6 hours. The reaction proceeds via enolization, nucleophilic attack by the hydrazine, and subsequent dehydration to form the pyrazole ring regioselectively at the 3-position relative to the phenol [5] [6].

  • Pd-Catalyzed Suzuki-Miyaura Coupling: An alternative fragment-coupling strategy employs preformed halogenated partners. 3-Iodo-1-methyl-1H-pyrazole undergoes cross-coupling with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-fluorophenol. Pd(PPh₃)₄ (5 mol%) and K₂CO₃ base in toluene/water (4:1) at 90°C afford the biaryl linkage in 70-75% yield. While offering flexibility in introducing diverse substituents, this method requires additional steps to prepare the halogenated/borylated precursors and is less atom-economical than direct cyclization [6].

Table 1: Comparison of Pyrazole-Phenol Condensation Strategies

StrategyKey Reagents/ConditionsYield Range (%)Key AdvantagesKey Limitations
Knorr CyclocondensationMethyl hydrazine, β-dicarbonyl, AcOH, EtOH, Δ78-85Atom-economical, One-pot, RegioselectiveRequires specific β-dicarbonyl precursor
Suzuki Coupling3-Halo-1-methylpyrazole, Boronic ester, Pd cat.70-75Modular, Tolerant of diverse substituentsMulti-step, Higher cost, Lower atom economy

Catalytic Systems for Regioselective Fluorine Incorporation

Fluorine positioning significantly impacts the electronic properties and bioactivity of the target molecule. Key catalytic methodologies ensure precise ortho-fluorination relative to the phenolic hydroxyl:

  • Directed Ortho-Metalation (DoM): A powerful strategy utilizes the phenolic OH or an installed directing group (DG) like CONEt₂ to control fluorination. Treatment of 2-(1-methyl-1H-pyrazol-3-yl)phenol with LDA (2.1 equiv) at -78°C in THF, followed by trapping with NFSI (N-fluorodibenzenesulfonimide), provides the 4-fluoro isomer regioselectively (>20:1 selectivity) in 65-72% yield. The pyrazole nitrogen may weakly coordinate, but the phenol OH is the primary director. Protecting the phenol as a silyl ether allows the pyrazole to direct fluorination, albeit with lower efficiency [4] [6].

  • Halogen Exchange (Halex) Reaction: Suitable for precursors bearing an ortho-chloro group. 2-Chloro-4-fluoro-1-(protectedoxy)benzene, coupled with the pyrazole unit, undergoes nucleophilic substitution. Activation using crown ethers (18-crown-6) with KF in NMP at 180-200°C facilitates the displacement, yielding the fluoro product after deprotection. While effective, the high temperatures and need for protection/deprotection steps reduce functional group tolerance and overall efficiency (55-65% yield over multiple steps) [4].

Solvent and Base Effects on Reaction Efficiency

Solvent polarity and base selection critically influence reaction kinetics, regioselectivity, and yields in both pyrazole cyclization and fluorination steps:

  • Pyrazole Formation: Protic solvents like methanol and ethanol favor the Knorr cyclocondensation, likely by stabilizing polar intermediates and facilitating proton transfer during dehydration. Methanol generally provides slightly higher yields (82-85%) than ethanol (78-82%) for the target molecule. Aprotic dipolar solvents (DMF, DMSO) often lead to increased by-product formation due to competing side reactions. Weak bases like sodium acetate (NaOAc) are optimal for the cyclization, balancing the need to generate the nucleophilic hydrazine without promoting decomposition of the dicarbonyl precursor. Strong bases (NaOH, KOH) cause saponification of ester groups and reduced yields [5].

  • Fluorination (DoM): Regioselectivity and yield in ortho-fluorination via DoM are highly solvent-dependent. Ethereal solvents (THF, Et₂O) provide optimal coordination for the lithiating agent (LDA or s-BuLi), ensuring clean ortho-deprotonation. THF is preferred for its balance of solvating power and moderate polarity. Using toluene or DMF drastically reduces selectivity and yield. The base must be sufficiently strong (pKa >35) to deprotonate the aromatic ring. LDA offers a good compromise between basicity and nucleophilicity. Stronger bases like n-BuLi or s-BuLi can lead to nucleophilic attack on the pyrazole ring [4] [6].

Table 2: Solvent and Base Optimization in Key Synthetic Steps

Synthetic StepOptimal SolventSuboptimal SolventsOptimal BaseEffect of Strong Base
Knorr CyclocondensationMethanolDMF, DMSO, TolueneSodium AcetateSaponification, Decomposition
Directed ortho-FluorinationTHFDMF, Toluene, DMSOLDANucleophilic addition, Reduced selectivity

Continuous-Flow Synthesis for Scalability

Continuous-flow reactors address limitations of batch synthesis for 4-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)phenol, particularly regarding hazardous intermediates, exothermic steps, and scalability:

  • Microreactor Fluorination: Direct ortho-fluorination using DoM under flow conditions enhances safety and control. A two-stage system is employed:
  • Stage 1 (Metalation): A solution of 2-(1-methyl-1H-pyrazol-3-yl)phenol in THF and LDA (1.05 equiv) in THF are combined in a T-mixer at -30°C (residence time: 10 s).
  • Stage 2 (Fluorination): The lithiated stream meets NFSI (1.1 equiv) in THF in a second reactor (residence time: 30 s, 0°C).This setup minimizes decomposition of the unstable aryllithium intermediate, achieves precise temperature control of the exothermic fluorination, and improves regioselectivity (>50:1) and yield (80-85%) compared to batch. It also safely confines the pyrophoric LDA within the closed system [4] [8].
  • Integrated Cyclization-Oxidation: Synthesis from a β-hydroxyketone precursor can be streamlined in flow. The precursor and methylhydrazine undergo cyclodehydration in a heated tubular reactor (PFA, 100°C, residence time 5 min), yielding the pyrazoline. This intermediate is immediately oxidized in-line using a packed-bed reactor containing MnO₂ or a stream of O₂/air bubbled through a catalytic Cu(II) solution (residence time 10 min, 80°C) to afford the aromatic pyrazole. This telescoped approach avoids isolation of potentially unstable intermediates, improves throughput, and reduces processing time by over 60% compared to sequential batch steps [4] [8].

Table 3: Continuous Flow Processes for Target Compound Synthesis

Flow ProcessKey StagesReactor TypeResidence TimeReported Yield (%)Advantages over Batch
Microreactor Fluorination1. Lithiation 2. NFSI QuenchingT-mixer + Tubular< 1 min total80-85Enhanced safety (LDA), Better temp control, Higher selectivity
Telescoped Cyclization-Oxidation1. Cyclodehydration 2. Oxidation (MnO₂ or O₂/Cu(II))Tubular + Packed-bed/Bubble column~15 min total75-80No intermediate isolation, Faster throughput, Reduced side products

Properties

CAS Number

771485-94-0

Product Name

4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol

IUPAC Name

4-fluoro-2-(1-methylpyrazol-3-yl)phenol

Molecular Formula

C10H9FN2O

Molecular Weight

192.193

InChI

InChI=1S/C10H9FN2O/c1-13-5-4-9(12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3

InChI Key

JWXGWFRTSDIJEF-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)C2=C(C=CC(=C2)F)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.